molecular formula C5H12Cl2N2 B2582603 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 959680-36-5

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B2582603
CAS No.: 959680-36-5
M. Wt: 171.07
InChI Key: BDUVRRCAGMFDAO-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C5H10N2·2HCl. It is a derivative of diazabicycloheptane, characterized by the presence of two nitrogen atoms in a bicyclic structure. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Mode of Action

It’s known that the compound is involved in an epimerization–lactamization cascade reaction . This suggests that it may interact with its targets through a series of chemical transformations, leading to changes in the targets’ structure and function.

Biochemical Pathways

The compound is synthesized through an epimerization–lactamization cascade reaction , which suggests it may affect pathways related to these chemical processes. The downstream effects of these pathway alterations are currently unknown and require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. One common method involves the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters. This reaction is promoted by a strong base and involves the formation of bridged lactam intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific arrangement of nitrogen atoms and its ability to participate in a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,3-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVRRCAGMFDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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